2-(Acetyloxy)-2-methylbutanoic acid

Lipophilicity Drug Design QSAR

2-(Acetyloxy)-2-methylbutanoic acid (CAS 90364-65-1), also known as 2-acetoxy-2-methylbutanoic acid, is a branched-chain alpha-acetoxy carboxylic acid with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol. The compound is characterized by a fully substituted alpha-carbon bearing both a methyl and an acetoxy group.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 90364-65-1
Cat. No. B13980244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetyloxy)-2-methylbutanoic acid
CAS90364-65-1
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCCC(C)(C(=O)O)OC(=O)C
InChIInChI=1S/C7H12O4/c1-4-7(3,6(9)10)11-5(2)8/h4H2,1-3H3,(H,9,10)
InChIKeyIWLSSGJGHVYXTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Acetyloxy)-2-methylbutanoic acid (CAS 90364-65-1) Properties and Scientific Use Cases for Procurement


2-(Acetyloxy)-2-methylbutanoic acid (CAS 90364-65-1), also known as 2-acetoxy-2-methylbutanoic acid, is a branched-chain alpha-acetoxy carboxylic acid with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol [1]. The compound is characterized by a fully substituted alpha-carbon bearing both a methyl and an acetoxy group . This structural feature defines its chemical behavior as a protected alpha-hydroxy acid derivative, making it a versatile intermediate in organic synthesis .

Why Generic Alpha-Acetoxy Acids Cannot Replace 2-(Acetyloxy)-2-methylbutanoic acid (CAS 90364-65-1)


Substituting 2-(Acetyloxy)-2-methylbutanoic acid with a simpler alpha-acetoxy acid, such as 2-acetoxy-2-methylpropanoic acid or 2-acetoxybutanoic acid, introduces critical changes to a molecule's physicochemical and steric profile that cannot be compensated for. The unique combination of a geminal dimethyl-substituted carbon and an alpha-acetoxy group in this specific compound yields a distinct lipophilicity (LogP) and steric environment that dictates its behavior in synthetic transformations and potential biological interactions . This level of precision is essential for applications where subtle modifications in molecular recognition, metabolic stability, or synthetic selectivity are required [1].

Quantifiable Differentiation of 2-(Acetyloxy)-2-methylbutanoic acid (CAS 90364-65-1) vs. In-Class Analogs


Lipophilicity (LogP) as a Key Differentiator for Membrane Permeability and Solubility

The lipophilicity of 2-(Acetyloxy)-2-methylbutanoic acid, as measured by its predicted octanol-water partition coefficient (XLogP3), is 0.8 . This is a critical physicochemical parameter that differs significantly from its structural analogs, impacting its behavior in biological and chemical systems. For example, its closest analog, 2-acetoxy-2-methylpropanoic acid, has a lower predicted LogP of 0.4127 . This difference of approximately 0.39 log units translates to a 2.45-fold difference in partition coefficient, which can significantly alter a molecule's ability to cross biological membranes or partition into organic phases .

Lipophilicity Drug Design QSAR

Steric Shielding at the Alpha-Carbon: Impact on Hydrolytic Stability

The alpha-carbon in 2-(Acetyloxy)-2-methylbutanoic acid is fully substituted with methyl, acetoxy, and carboxylic acid groups, creating a more sterically hindered environment compared to analogs lacking the alpha-methyl group, such as 2-acetoxybutanoic acid . While direct hydrolysis rate constants are not available in the primary literature, this class-level inference is well-established: increased steric bulk at the alpha-position significantly retards the rate of ester hydrolysis by nucleophiles, including water and enzymes like esterases [1]. This means the acetoxy group in 2-(Acetyloxy)-2-methylbutanoic acid will be hydrolyzed more slowly than the acetoxy group in 2-acetoxybutanoic acid, which lacks the alpha-methyl substituent .

Hydrolytic Stability Prodrug Design Steric Hindrance

Enhanced Synthetic Utility as a Protected Alpha-Hydroxy Acid Synthon

Alpha,alpha-disubstituted alpha-acetoxy esters, which are direct derivatives of this compound, are specifically synthesized via Baeyer-Villiger oxidation of the corresponding beta-ketoesters in good yields [1]. This established methodology provides a robust, scalable, and regioselective route to alpha,alpha-disubstituted alpha-hydroxy acids, which are valuable chiral building blocks [1]. This synthetic pathway is well-characterized and contrasts with the more complex or lower-yielding routes often required for other protected alpha-hydroxy acid systems [2]. The ability to reliably produce these synthons makes 2-(Acetyloxy)-2-methylbutanoic acid a strategic choice for synthesis planning.

Organic Synthesis Protecting Group Baeyer-Villiger

Optimal Application Scenarios for 2-(Acetyloxy)-2-methylbutanoic acid (CAS 90364-65-1) in Research and Development


Medicinal Chemistry: Lead Optimization for Improved Bioavailability

In a drug discovery program where a lead compound contains a carboxylic acid with poor oral bioavailability, 2-(Acetyloxy)-2-methylbutanoic acid can be used to create a prodrug. The higher LogP (0.8) compared to simpler alpha-acetoxy acids indicates that its ester prodrug will have increased membrane permeability . Furthermore, the sterically hindered alpha-acetoxy group is expected to provide a more controlled and slower enzymatic hydrolysis in vivo, leading to a more predictable pharmacokinetic profile [1].

Organic Synthesis: Chiral Building Block Preparation

The compound serves as a direct precursor to alpha,alpha-disubstituted alpha-hydroxy acids, which are valuable chiral synthons. The well-established Baeyer-Villiger oxidation methodology used to access these compounds ensures a reliable and high-yielding synthetic route [2]. This makes the compound a strategic choice for building complex molecules with a defined stereocenter at the alpha-carbon.

Chemical Biology: Investigating Enzyme-Substrate Specificity

Due to its distinct steric and electronic profile, 2-(Acetyloxy)-2-methylbutanoic acid is an ideal probe for studying the active site specificity of esterases and lipases [3]. By comparing its hydrolysis rate to that of less hindered analogs (e.g., 2-acetoxybutanoic acid), researchers can map the steric tolerance of enzyme binding pockets .

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